molecular formula C21H25N3O4S B2746760 N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896264-68-9

N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2746760
CAS No.: 896264-68-9
M. Wt: 415.51
InChI Key: OOUWOZLKOIOWOK-UHFFFAOYSA-N
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Description

“N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a complex organic compound. It contains a phenylsulfonyl group and a pyrrolidin-2-yl group, both of which are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenylsulfonyl and pyrrolidin-2-yl groups could potentially participate in a variety of reactions .

Scientific Research Applications

Synthesis of Stereoisomers

Compounds related to N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been involved in the synthesis of stereochemically pure isomers for applications in the development of antibacterial agents, specifically quinolone antibacterials. The use of specific chiral auxiliaries allows for the separation of diastereomeric compounds, facilitating the production of compounds with precise stereochemical configurations (Schroeder et al., 1992).

Antibody Generation and ELISA Development

Compounds with sulfonamide functionalities have been utilized to generate broad specificity antibodies for sulfonamide antibiotics. These antibodies were employed to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples, showcasing the compound's potential in analytical chemistry and food safety (Adrián et al., 2009).

Reductive Desulfonylation

Research on oxidative radical cyclization under reducing conditions has explored the reductive desulfonylation of pyrrole derivatives, a process that may be relevant to compounds with sulfonamide groups. This study highlights the synthetic utility of these transformations in organic synthesis (Antonio et al., 1994).

Modulation of Feeding Behavior

Compounds targeting orexin receptors, similar in complexity to this compound, have been investigated for their effects on compulsive food consumption and binge eating in animal models. This research suggests potential applications in studying feeding behavior and developing treatments for eating disorders (Piccoli et al., 2012).

Antibacterial and Surface Activity

The synthesis of 1,2,4-triazole derivatives from compounds with similar functional groups has been explored for their antibacterial properties and surface activity. Such studies indicate the potential of this compound and related compounds in the development of new antibacterial agents and materials with specialized surface properties (El-Sayed, 2006).

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-9-11-17(12-10-16)14-22-20(25)21(26)23-15-18-6-5-13-24(18)29(27,28)19-7-3-2-4-8-19/h2-4,7-12,18H,5-6,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUWOZLKOIOWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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